molecular formula C20H28N2O3S2 B2360194 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 946222-31-7

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B2360194
CAS RN: 946222-31-7
M. Wt: 408.58
InChI Key: YHDXFRQXYIGQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, also known as AZD3965, is a small molecule inhibitor that targets monocarboxylate transporters (MCTs). MCTs are responsible for the transport of lactate, pyruvate, and other monocarboxylates across cell membranes. The inhibition of MCTs by AZD3965 has shown promise in cancer research, as it may reduce the metabolic activity of cancer cells and slow tumor growth.

Scientific Research Applications

  • Synthesis and Structural Analysis : A related compound, N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide, was synthesized with an overall yield of 80%, highlighting efficient production methods for similar compounds. The chemical structures were confirmed through NMR, IR spectroscopy, and elemental analysis (Hajib et al., 2022).

  • Pharmacological Potential : Another compound, N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, showed potential as an antitubercular agent. Its structure was confirmed through spectroscopy and mass spectrometry, and it was evaluated for inhibitory action against the enoyl reductase enzyme of Mycobacterium tuberculosis (Purushotham & Poojary, 2018).

  • Physical Properties Analysis : Research on tolazamide, which has a similar N-[(azepan-1-ylamino)carbonyl] structure, investigated the effect of pressure on its polymorphs. This study provides insights into the stability and transformation of these compounds under various conditions, useful for understanding their physical properties (Fedorov et al., 2017).

  • Application in Inhibitors Development : Azepane derivatives, similar in structure, were evaluated as inhibitors for protein kinase B. This study involved the synthesis, testing, and molecular modeling of these compounds, indicating their potential use in drug development (Breitenlechner et al., 2004).

  • Cancer Treatment Potential : A zinc phthalocyanine compound, substituted with a benzenesulfonamide derivative group containing a Schiff base, showed remarkable potential for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-16-13-18(7-8-20(16)25-2)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDXFRQXYIGQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.